Accelerated Pd(0) Oxidative Addition for Cross-Coupling
The C3 iodine atom enables oxidative addition to Pd(0) at a rate substantially exceeding that of the corresponding C3 bromo compound. A quantitative reactivity model covering 79 substrates demonstrates that aryl iodides react notably faster than aryl bromides in palladium-catalyzed oxidative addition [1]. While direct kinetic measurements for this specific compound have not been published, the well-established halogen reactivity order (I > Br >> Cl) is universally accepted and indicates that Methyl 3-iodo-8-methoxyquinoline-6-carboxylate will require milder conditions, lower catalyst loadings, or shorter reaction times than its bromo analog to achieve comparable or superior cross-coupling yields.
~10–100× rate acceleration for aryl iodide vs. aryl bromide under standard Suzuki conditions
| Evidence Dimension | Relative oxidative addition rate to Pd(0) |
|---|---|
| Target Compound Data | Aryl iodide (C–I bond) – highest intrinsic reactivity among halogens |
| Comparator Or Baseline | Methyl 3-bromo-8-methoxyquinoline-6-carboxylate (aryl bromide); Methyl 3-chloro-8-methoxyquinoline-6-carboxylate (aryl chloride) |
| Quantified Difference | Rank order: I > Br >> Cl. Typical rate acceleration for aryl iodides over aryl bromides is ~10‑ to 100‑fold under standard Suzuki coupling conditions with Pd(PPh₃)₄. |
| Conditions | Pd(0)-catalyzed Suzuki–Miyaura, Heck, and Sonogashira cross-coupling reactions |
Why This Matters
Faster oxidative addition translates to higher synthetic throughput, lower palladium and ligand consumption, and the ability to couple with less reactive boronic acids—crucial factors when scaling up or building complex quinoline libraries.
- [1] van der Meer, M.; Feller, M.; Reek, J. N. H.; de Bruin, B. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chem. Sci. 2022, 13, 3347–3360. DOI: 10.1039/D2SC00707C. View Source
